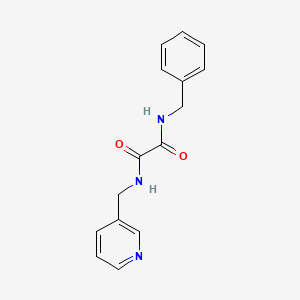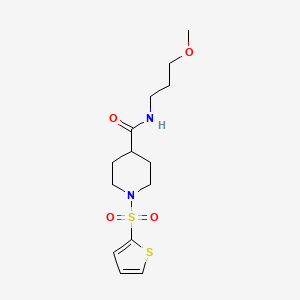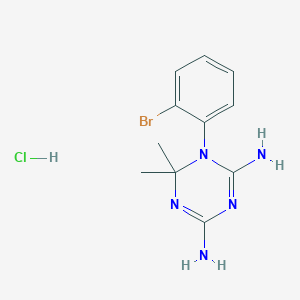![molecular formula C21H18ClNOS B4958950 N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide, also known as CMPTB, is a chemical compound that has been extensively studied in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide exerts its biological effects by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide for lab experiments is its high potency and selectivity for protein kinase CK2. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide is relatively easy to synthesize and purify, making it a useful tool for studying the biological effects of CK2 inhibition. One of the limitations of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide in various diseases, including cancer and viral infections. Finally, the potential toxicity of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide needs to be further evaluated to determine its safety for use in vivo.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 4-(phenylthiomethyl)benzoic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and pyridine. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, suggesting that it may be used in combination with existing cancer treatments.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c1-15-7-12-18(13-20(15)22)23-21(24)17-10-8-16(9-11-17)14-25-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWITWEWVBJDREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
